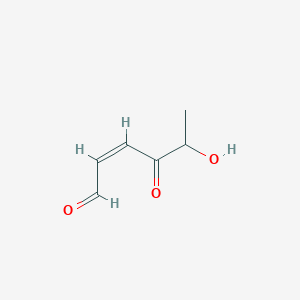

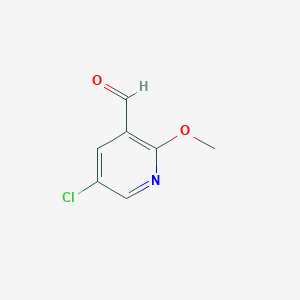

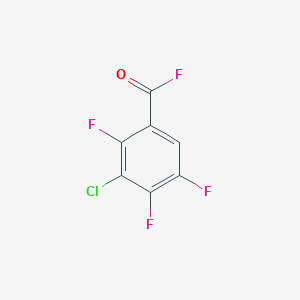

3-Chloro-2,4,5-trifluorobenzoyl fluoride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-2,4,5-trifluorobenzoyl fluoride often involves fluorination reactions. For example, the fluorination of tetrachlorophthalic anhydride with sulphur tetrafluoride can lead to the formation of polyhaloaromatic compounds as side products, which shares a synthetic pathway similarity with our compound of interest (Dmowski & Wielgat, 1987).

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is significantly influenced by the electronegativity of the halogen atoms attached to the aromatic ring. These halogens can affect the electron distribution over the ring, thereby influencing the chemical reactivity and physical properties of the molecule. Although specific analyses on 3-Chloro-2,4,5-trifluorobenzoyl fluoride are scarce, studies on similar compounds provide insights into how these substitutions might impact molecular structure and stability.

Chemical Reactions and Properties

Polyhaloaromatic compounds exhibit a range of chemical reactions, largely due to the presence of halogen atoms which can undergo various substitution and elimination reactions. The introduction of fluorine atoms, in particular, can lead to increased reactivity towards nucleophilic substitution due to the strong electron-withdrawing effect of fluorine (Zhu, Huang, & Chi, 1989).

Applications De Recherche Scientifique

Synthesis of Phosphorus(V) Fluorides

It is used as a precursor for synthesizing phosphorus(V) fluorides substituted with perfluoroalkyl-groups. These are useful as ionic liquids in high yield and purity (Böttcher et al., 2014).

Medicinal and Agricultural Research

This compound is utilized in the synthesis of fluorine-substituted target compounds in medicinal and agricultural research (Schlosser, 2006).

Fluoride Sensing in Drinking Water

It can be used in biphasic water-CH2Cl2 mixtures for assaying sub-ppm fluoridation levels in tap water or bottled infant drinking waters (Hirai & Gabbaï, 2014).

Synthesis of 3,4-Difluorobenzonitrile

The compound is used in synthesizing 3,4-difluorobenzonitrile and its derivatives, which have applications in various scientific fields (Suzuki & Kimura, 1991; 1992).

Anti-Inflammatory Properties

3-Chloro-2,4,5-trifluorobenzoyl fluoride is researched for its potential anti-inflammatory properties (Suzuki & Kimura, 1992).

Fluorinated Organic Compound Applications

It is significant in various areas like pharmaceuticals, agrochemicals, and industrial applications due to its role in the production of fluorinated organic compounds (Tomashenko & Grushin, 2011).

Synthesis of Fluorine-Containing Imidazoles

It aids in the synthesis of fluorine-containing 2,4,5-trisubstituted imidazoles, catalyzed by indium trifluoride (Reddy & Jeong, 2012).

Fluorination of Aromatic Compounds

This chemical is used in the fluorination of various aromatic compounds for applications in different fields (Venturini et al., 2012).

Radioactive Fluoride Substituents in PET

Its mechanism can be useful for introducing radioactive fluoride substituents for positron emission tomography (PET) applications (Levin et al., 2017).

Synthesis of Polyhaloaromatic Compounds

It is used in the synthesis of polyhaloaromatic compounds like 4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran (Dmowski & Wielgat, 1987).

Propriétés

IUPAC Name |

3-chloro-2,4,5-trifluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXDXLUGMVTANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543945 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101513-76-2 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.